Ethyl hydrazinoacetate hydrochloride

Catalog No.
S1489060
CAS No.
6945-92-2
M.F
C4H11ClN2O2
M. Wt
154.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl hydrazinoacetate hydrochloride

CAS Number

6945-92-2

Product Name

Ethyl hydrazinoacetate hydrochloride

IUPAC Name

ethyl 2-hydrazinylacetate;hydrochloride

Molecular Formula

C4H11ClN2O2

Molecular Weight

154.59 g/mol

InChI

InChI=1S/C4H10N2O2.ClH/c1-2-8-4(7)3-6-5;/h6H,2-3,5H2,1H3;1H

InChI Key

HZZRIIPYFPIKHR-UHFFFAOYSA-N

SMILES

CCOC(=O)CNN.Cl

Synonyms

ETHYL HYDRAZINOACETATE HCL;ETHYL HYDRAZINOACETATE HYDROCHLORIDE;ETHYL HYDRAZINEACETATE HCL;HYDRAZINO-ACETIC ACID ETHYL ESTER HYDROCHLORIDE;ETHYL HYDRAZINOACETATE HYDROCHLORIDE, 97 %;HYDRAZINO-ACETIC ACID ETHYL ESTER HCL;EthylHydrzinocetateHydrochlori

Canonical SMILES

CCOC(=O)CN[NH3+].[Cl-]

The exact mass of the compound Ethyl hydrazinoacetate hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 52716. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrazines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl hydrazinoacetate hydrochloride (CAS: 6945-92-2) is a bifunctional organic intermediate widely used in pharmaceutical and chemical synthesis.[1][2] It serves as a stable, solid source of the ethyl hydrazinoacetate synthon, which incorporates both a reactive hydrazine group and an ethyl ester functionality.[3] This structure makes it a key precursor for constructing a variety of nitrogen-containing heterocyclic compounds, which are core components in a significant percentage of small molecule drugs.[1] Its hydrochloride salt form provides enhanced stability and handling properties compared to the free base, making it a reliable reagent for laboratory and industrial applications.[4][5]

Research Fit

1 Bifunctional hydrazine-ester building block for regioselective heterocycle construction (pyrazoles, imidazopyrazoles).
2 Hydrochloride salt form supports ambient storage, accurate gravimetric dispensing, and oxidation resistance.
3 Scalable supply reported up to metric tons (supplier specification; verify lot consistency).

Choosing a substitute for Ethyl hydrazinoacetate hydrochloride based on superficial structural similarity can introduce significant process inefficiencies and safety issues. For instance, substituting with hydrazine hydrate, a common and inexpensive source of the N-N bond, introduces a highly volatile, corrosive, and carcinogenic liquid that requires stringent safety protocols.[6] Furthermore, reactions with hydrazine hydrate often lead to different product profiles or require additional steps for N-alkylation, complicating the synthesis and potentially lowering the overall yield.[6] The free base form, ethyl hydrazinoacetate, lacks the stability of the hydrochloride salt, being more susceptible to degradation and more difficult to handle as it may not be a stable, crystalline solid.[4] Using other esters, such as a t-butyl variant, would necessitate different deprotection strategies, making it non-interchangeable in established synthetic routes where the ethyl group's specific reactivity and stability are required.

Substitution Risk

! Free base (CAS 637-80-9): air-sensitive, hygroscopic nature may shift stoichiometry control and yield reproducibility relative to hydrochloride.
! tert-Butyl ester analogs: altered ester reactivity can change cyclization kinetics, regioselectivity, and deprotection requirements.
! Hydrazinopropanoates: structural mismatch may not replicate pyrazole/imidazopyrazole regiochemical outcomes.

Superior Handling and Stability as a Crystalline Solid

Ethyl hydrazinoacetate hydrochloride is a crystalline solid with a defined melting point of 152-154 °C, a critical attribute for processability and storage.[1] This contrasts sharply with its common precursor, hydrazine hydrate, which is a volatile, fuming liquid with a melting point of -51.6 °C.[2][7] The solid form of the hydrochloride salt mitigates the significant handling risks, such as inhalation and corrosion, associated with liquid hydrazine hydrate and improves dosing accuracy in reactions.[6][7] The hydrochloride form is stable under normal storage conditions, whereas the free base is not guaranteed to be a stable solid.[3]

Evidence DimensionPhysical State and Melting Point
Target Compound DataCrystalline solid, M.P. 152-154 °C
Comparator Or BaselineHydrazine Hydrate: Fuming liquid, M.P. -51.6 °C
Quantified Difference>200 °C difference in melting point; solid vs. liquid state at ambient temperature
ConditionsStandard Temperature and Pressure

This ensures safer handling, easier and more accurate weighing for reactions, and improved long-term storage stability, which are key procurement considerations for both lab and industrial settings.

Concentration-response profile
Head-to-head
Across 0.2–2 mM, inhibition of ethanol/polyol utilization maintained; aminooxyacetate shows diminished effect at higher concentrations.
Supports sustained transaminase inhibition context for metabolic pathway studies.
Rat hepatocyte model; gluconeogenesis and ethanol oxidation assays.

Precursor for High-Yield Synthesis of Heterocycles Under Mild Conditions

Patented synthetic routes utilizing Ethyl hydrazinoacetate hydrochloride demonstrate its effectiveness as a precursor, achieving high yields suitable for industrial production. For example, a method involving the deprotection of a BOC-protected intermediate in ethanol with hydrochloric acid yields the final product at 98.4% with 99.2% purity.[6] In contrast, older methods starting from chloroacetic acid and hydrazine hydrate report significantly lower overall yields, such as 25% in one case and 73-78% in others, often requiring harsher conditions like esterification with dry hydrogen chloride gas.[6] The use of the target compound in 'one-pot' syntheses from ethyl glyoxylate also highlights its suitability for streamlined, high-yield industrial processes.[1]

Evidence DimensionReported Synthetic Yield
Target Compound DataModern synthesis routes to the target compound report yields up to 98.4%.[6]
Comparator Or BaselineOlder routes starting from hydrazine hydrate report yields of 25% to 78%.[6]
Quantified DifferenceYield improvements of 20-73 percentage points over alternative precursors and routes.
ConditionsComparative analysis of different patented and published synthetic methodologies for preparing the title compound and its precursors.

Selecting this high-purity, well-defined precursor avoids the lower yields and more complex purifications associated with syntheses starting from more basic materials like hydrazine hydrate.

Physical form stability
Data to verify
mp 152–154°C; stable at ambient temp up to 3 years (supplier data). Free base is oily, air/moisture-sensitive.
Supports reproducible gravimetric dispensing and ambient storage handling.
Long-term stability from supplier specification; verify under intended conditions.

Enhanced Solubility in Alcohols for Improved Processability

Ethyl hydrazinoacetate hydrochloride is noted for its solubility in alcohols such as methanol and its utility in ethanol-based reaction systems.[1][6] Patents describe its preparation and recrystallization from absolute ethanol, resulting in a high-purity product and demonstrating its compatibility with this common industrial solvent.[2][7] This is a key processability advantage over reagents like hydrazine hydrate, which, while miscible with water and ethanol, forms an aqueous system that can be undesirable in many organic reactions and complicate workups.[3] The hydrochloride's solubility in hot ethanol is explicitly used to separate it from inorganic byproducts like sodium chloride, a practical purification step in large-scale synthesis.[7]

Evidence DimensionSolvent System Compatibility
Target Compound DataSoluble in alcohols (Methanol, Ethanol); allows for non-aqueous reaction and purification.
Comparator Or BaselineHydrazine hydrate is typically used as an aqueous solution, introducing water into reactions.
Quantified DifferenceQualitative difference in preferred solvent systems (organic vs. aqueous).
ConditionsStandard laboratory and industrial synthesis conditions.

Its compatibility with common, non-aqueous organic solvents simplifies reaction design, workup, and purification, directly impacting process efficiency and cost.

Regioselective cyclization
Reported
Predominantly forms 1-ethoxycarbonylmethyl-3-aminopyrazoles with benzoylacetonitrile, malononitrile derivatives. Alternative hydrazines yield different regioisomers.
May reduce protection-deprotection steps in heterocycle synthesis workflows.
Qualitative regioselectivity advantage; no quantitative ratio reported.
Ligand scaffold
Class-level
Forms N,N,O-donor hydrazone ligands with 2-pyridinecarboxaldehyde, 2-acetylpyridine, 2-quinolinecarboxaldehyde; Cu, Pd, Pt, Cd complexes characterized.
Reported scaffold supports transition metal complexation studies.
Ester hydrolysis may offer additional coordination modes; requires reaction control.

Construction of Functionalized Pyrazoles and Pyrazolones

This reagent is the right choice for the synthesis of pyrazole-containing compounds, particularly when a carboxylate functional group is desired for further elaboration. Its reaction with 1,3-dicarbonyl compounds provides a direct route to pyrazoles without the need for the harsh handling conditions associated with hydrazine hydrate.[6] The solid nature and stability of the hydrochloride salt ensure reproducible reaction outcomes.[1]

Workflows Demanding a Stable, Solid-Form Hydrazine Equivalent

In laboratory and automated synthesis platforms where ease of handling and dosing accuracy are paramount, Ethyl hydrazinoacetate hydrochloride is a preferred reagent. Its solid form eliminates the risks and complexities of handling liquid, corrosive, and volatile hydrazine hydrate, making it suitable for safer and more controlled process environments.[1][2]

Multi-Step Synthesis Requiring Orthogonal Ester Groups

This compound is specifically valuable in synthetic sequences where the ethyl ester can be carried through several steps before a final, selective hydrolysis or modification is needed. This allows for orthogonal protecting group strategies that would be complicated by using more labile esters or by starting with the free acid, thereby streamlining complex molecular construction.

Application Fit Matrix

Application
Selection Property
Validation Focus
Aminopyrazole / imidazopyrazole pharmacophore synthesis
Bifunctional hydrazine-ester reactivity
Regioselective cyclization with activated nitriles
Hydrazone ligand preparation for metal complexation
Hydrochloride salt form for stoichiometric control
Coordination mode characterization (N,N,O-donor)
Sustained transaminase inhibition in metabolic studies
Concentration-response profile without self-attenuation
Pathway-specific inhibition verification in hepatocyte models
Scale-up synthesis of pharmaceutical intermediates
Scalable hydrochloride with ambient stability
Batch-to-batch reproducibility and impurity profile

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6945-92-2

Explore Compound Types